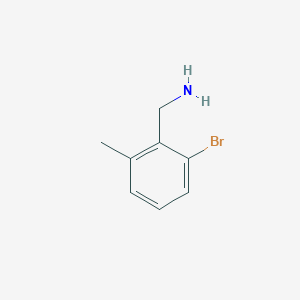

(2-Bromo-6-methylphenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1001109-59-6 |

|---|---|

Molecular Formula |

C8H10BrN |

Molecular Weight |

200.08 g/mol |

IUPAC Name |

(2-bromo-6-methylphenyl)methanamine |

InChI |

InChI=1S/C8H10BrN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 |

InChI Key |

IYRIWDCPCQASJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Bromo 6 Methylphenyl Methanamine and Its Analogues

Regioselective Bromination Strategies for Aromatic Precursors

The introduction of a bromine atom at a specific position on an aromatic ring is a critical step in the synthesis of (2-Bromo-6-methylphenyl)methanamine. The directing effects of existing substituents on the aromatic ring heavily influence the position of bromination.

Bromination with Molecular Bromine and Catalytic Systems

The direct bromination of aromatic compounds using molecular bromine (Br₂) is a classic electrophilic aromatic substitution reaction. rutgers.edu The reactivity of the aromatic ring and the choice of catalyst are crucial for achieving high regioselectivity. For substrates of moderate activity, the use of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is often necessary to polarize the Br-Br bond and generate a more potent electrophile. rutgers.edu Zeolites, such as NaY, have also been employed as reusable catalysts, promoting high yields and selectivity for the para-bromo product in reactions with mono-substituted aromatics. rsc.org

The presence of activating groups, such as methyl and amino groups, directs the incoming electrophile to the ortho and para positions. Conversely, deactivating groups generally direct to the meta position. rutgers.edu In the case of synthesizing precursors for this compound, starting with 2-methylaniline (2-amino-6-methylpyridine), the amino group is a strong activator, directing bromination to the para position relative to itself.

| Catalyst System | Substrate Example | Key Features |

| Br₂/FeBr₃ | Benzene (B151609) | Standard conditions for aromatic bromination. rutgers.edu |

| Br₂/Zeolite NaY | Mono-substituted aromatics | High yield and para-selectivity; reusable catalyst. rsc.org |

| Br₂/Iodine | Anisole, p-Nitrophenol | Iodine bromide acts as the effective catalyst. ias.ac.in |

Utilization of N-Bromosuccinimide (NBS) and Other Bromo-Organic Compounds

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination, particularly for allylic and benzylic positions via a radical substitution mechanism. missouri.eduwikipedia.orgnumberanalytics.com However, NBS can also be used for the electrophilic bromination of electron-rich aromatic compounds, including phenols and anilines. missouri.eduwikipedia.org The use of dimethylformamide (DMF) as a solvent can lead to high para-selectivity. wikipedia.org For the synthesis of this compound precursors, NBS offers a milder alternative to molecular bromine.

Other bromo-organic compounds and reagent systems have also been developed for regioselective bromination. A combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an acidic aqueous medium provides a practical and efficient method for the benzylic bromination of toluene (B28343) derivatives. rsc.org

| Reagent | Substrate Type | Reaction Type | Key Features |

| N-Bromosuccinimide (NBS) | Allylic/Benzylic C-H bonds | Radical Substitution | Requires a radical initiator like AIBN or benzoyl peroxide. missouri.eduwikipedia.org |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics | Electrophilic Substitution | High para-selectivity in DMF. wikipedia.org |

| NaBr/NaBrO₃ | Toluene derivatives | Benzylic Bromination | Conducted in aqueous acidic medium. rsc.org |

Amination Pathways for the Introduction of the Methanamine Moiety

The introduction of the methanamine group is a pivotal step in the synthesis of the target compound. This can be achieved through various amination strategies, primarily reductive amination of an aldehyde or nucleophilic substitution on a benzylic halide.

Reductive Amination Protocols of Aldehyde/Ketone Precursors

Reductive amination is a widely used and efficient method for the formation of amines from carbonyl compounds. This two-step process involves the initial formation of an imine or enamine from the reaction of an aldehyde or ketone with an amine, followed by reduction of the intermediate to the corresponding amine. organic-chemistry.orgyoutube.com A key precursor for the synthesis of this compound via this route is 2-bromo-6-methylbenzaldehyde.

A variety of reducing agents can be employed for the reduction step, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. youtube.com Catalytic hydrogenation over palladium on carbon (Pd/C) is also an effective method. google.com The choice of reducing agent can be critical to avoid unwanted side reactions, such as the reduction of the aryl bromide.

Multi-Step Synthesis Routes and Sequential Functional Group Interconversions

The synthesis of this compound from simple starting materials like benzene or toluene necessitates a multi-step approach involving a sequence of functional group interconversions. libretexts.org The order of these reactions is critical to ensure the desired regiochemistry.

A plausible synthetic route could begin with the Friedel-Crafts alkylation of bromobenzene (B47551) to introduce the methyl group, or the bromination of toluene. libretexts.org Subsequent steps would involve the introduction of the second bromine atom and the functionalization of the methyl group to the methanamine. For instance, benzylic bromination of 2-bromo-6-methyltoluene using NBS would yield 2-bromo-6-(bromomethyl)toluene, which can then undergo nucleophilic substitution with an amine source. Alternatively, oxidation of the methyl group to an aldehyde, followed by reductive amination, provides another viable route.

Iterative Approaches for Aryl Substitution Patterns

The construction of the this compound scaffold relies on the principles of electrophilic aromatic substitution. The directing effects of the substituents—the methyl group, the bromine atom, and the precursor to the methanamine group (often a nitro group)—are paramount. An alkyl group like methyl is activating and directs incoming electrophiles to the ortho and para positions. Conversely, a halogen like bromine is deactivating yet also directs ortho and para. msu.edu

Achieving the specific 1-bromo-2-methanamine-3-methyl substitution pattern requires a multi-step synthesis where the order of substituent introduction is critical. Using a large excess of a reactant can sometimes favor the formation of a mono-alkylated product in reactions like Friedel-Crafts alkylation, which introduces an activating group. msu.edu The challenge lies in navigating the competing directing effects of the various groups as they are added to the benzene ring.

Strategic Order of Nitration, Reduction, and Halogenation Steps

A logical synthetic plan for a polysubstituted benzene derivative involves a sequence of reactions where the directing effects of the substituents are exploited at each stage. libretexts.org For this compound, a plausible route involves nitration, halogenation, and reduction.

The order of these steps is crucial. For instance, to synthesize m-bromoaniline from benzene, the required steps are nitration, bromination, and then reduction of the nitro group to an amine. libretexts.org The nitro group is a meta-director, so nitrating first, followed by bromination, places the bromine atom in the meta position relative to the nitro group. The final step is the reduction of the nitro group. If bromination were performed first, the bromine's ortho-, para-directing effect would lead to the wrong isomer. libretexts.org

Applying this logic to this compound, a potential starting material could be 2-methylaniline (o-toluidine). However, direct bromination would be complicated by the strong activating and ortho-, para-directing nature of the amine group. A more controlled approach involves starting with a less reactive precursor.

A potential synthetic sequence:

Nitration: Start with a suitable toluene derivative. Nitration of toluene primarily yields a mixture of ortho- and para-nitrotoluene.

Halogenation: The subsequent bromination of the separated nitrotoluene isomer must be carefully considered. For example, bromination of 2-nitrotoluene (B74249) would be directed by both the methyl (ortho, para) and nitro (meta) groups.

Reduction: The nitro group is then reduced to an amine. Various methods exist for this transformation, including the use of metals like tin or zinc in acid. msu.edu

Conversion to Methanamine: The resulting aniline (B41778) derivative would then need the aminomethyl group installed, potentially through functionalization of the methyl group or by another route.

The reactivity of reagents is also a key consideration; nitration reagents are generally more reactive and less selective than halogenation reagents. msu.edu

Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -CH₃ (Alkyl) | Activating | Ortho, Para |

| -Br (Halogen) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -NH₂ (Amine) | Activating | Ortho, Para |

| -C(O)R (Acyl) | Deactivating | Meta |

Transition Metal-Catalyzed Cross-Coupling Methods Involving Related Bromoaromatics

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org These reactions, particularly those involving palladium or nickel catalysts, allow for the efficient coupling of aryl halides, such as substituted bromo-benzenes, with a wide array of coupling partners. acs.orgacs.org The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Amination of Halopyridines and Substituted Bromo-Benzenes

The synthesis of N-substituted amines from aryl halides is a cornerstone of many synthetic endeavors. N-Substituted 3-amino-4-halopyridines, for example, are valuable intermediates for more complex heterocyclic systems. nih.gov The direct synthesis of such compounds can be challenging, but effective protocols have been developed. nih.gov

Copper- and palladium-catalyzed reactions are widely used for the amination of aryl bromides. The Ullmann condensation, often copper-catalyzed, can couple aryl halides with amines, sometimes even under ligand-free conditions in aqueous media. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed process, is another powerful method known for its broad substrate scope and functional group tolerance. The choice of ligand is critical in these reactions to promote the desired C-N bond formation. organic-chemistry.org For instance, the synthesis of 2-Bromo-6-methylaminopyridine has been achieved by reacting 2,6-Dibromopyridine with methylamine (B109427) under high temperature and pressure, yielding the product in 54.1% yield. georgiasouthern.edugeorgiasouthern.edu

Table 2: Selected Catalytic Systems for the Amination of Aryl Halides

| Reaction Name | Metal Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl bromides, chlorides, triflates; Primary/secondary amines | Requires phosphine (B1218219) ligands; broad scope. |

| Ullmann Condensation | Copper | Aryl bromides, iodides; Aliphatic and aromatic amines | Often requires high temperatures; ligand-free options exist. organic-chemistry.org |

| Nickel-Catalyzed Amination | Nickel | Aryl chlorides, bromides; Primary/secondary alkyl amines | Can be promoted by light or silane (B1218182) reagents. organic-chemistry.org |

Application in Copper-Catalyzed and Palladium-Catalyzed Reactions

Both copper and palladium catalysts play significant, sometimes complementary, roles in cross-coupling reactions involving bromoaromatics. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, have revolutionized the synthesis of complex organic molecules. nih.govdiva-portal.org For example, Suzuki-type cross-coupling reactions of arylboronic acids with bromo-compounds can be effectively co-catalyzed by copper(I) oxide alongside a palladium catalyst. nih.gov

Palladium catalysts, often used at low concentrations (e.g., 0.05 mol%), are highly efficient for these transformations. youtube.com The choice of phosphine ligand is crucial for achieving high selectivity, especially when multiple reactive sites are present in a molecule. nih.gov In the coupling of 1-bromo-4-(chloromethyl)benzene with arylboronic acids, a palladium acetate/PCy₃·HBF₄ system successfully achieved selective coupling at the C(sp²)–Br bond. nih.gov

Copper catalysis is also prominent, particularly in Ullmann-type reactions. Anionic N¹,N²-diarylbenzene-1,2-diamine ligands have been shown to promote the copper-catalyzed amination of aryl bromides even at room temperature by increasing the electron density on the copper center. organic-chemistry.org The synergy between different metals, known as multimetallic catalysis, can also lead to highly selective transformations that are difficult to achieve with a single metal. nih.gov

Table 3: Comparison of Copper and Palladium in Cross-Coupling of Bromoaromatics

| Feature | Palladium-Catalyzed Reactions (e.g., Suzuki, Heck) | Copper-Catalyzed Reactions (e.g., Ullmann) |

|---|---|---|

| Typical Substrates | Aryl bromides, organoboron reagents, alkenes, alkynes | Aryl bromides, amines, alcohols, thiols |

| Common Bond Formed | C-C, C-N | C-N, C-O, C-S |

| Reaction Conditions | Often mild, requires specific phosphine ligands. nih.govyoutube.com | Often requires higher temperatures, can be ligand-free. organic-chemistry.org |

| Key Advantage | High efficiency, broad functional group tolerance, extensive scope. diva-portal.org | Lower cost of catalyst, effective for heteroatom coupling. organic-chemistry.org |

Applications of 2 Bromo 6 Methylphenyl Methanamine in the Design and Synthesis of Complex Chemical Architectures

Precursors for Ligand Design in Inorganic and Organometallic Chemistry

The strategic placement of coordinating groups is fundamental to the development of ligands that can stabilize metal centers and facilitate catalytic processes. The structure of (2-Bromo-6-methylphenyl)methanamine offers a foundational framework for the synthesis of sophisticated ligands for applications in inorganic and organometallic chemistry.

Synthesis of Scaffolded Ligands for Extended Metal Atom Chains (EMACs)

Extended Metal Atom Chains (EMACs) are linear arrangements of metal ions held in close proximity by surrounding ligands. These structures are of great interest for their unique electronic and magnetic properties. The stability of EMACs is highly dependent on the supporting ligand framework. While direct use of this compound in EMAC synthesis is not yet reported in the literature, the application of the structurally similar compound, 2-bromo-6-methylaminopyridine, provides a clear blueprint for its potential role.

Research has demonstrated that 2-bromo-6-methylaminopyridine can be utilized in the synthesis of novel scaffolded ligands designed to create more robust EMACs. The synthetic strategy typically involves the coupling of the aminopyridine derivative to a central scaffold molecule. This approach suggests that this compound could serve as a valuable precursor for analogous scaffolded ligands. The primary amine of this compound can be reacted with a central scaffold, and the ortho-bromo substituent provides a handle for further functionalization or for influencing the steric and electronic environment around a coordinated metal center.

Table 1: Comparison of this compound and a Related Ligand Precursor

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features for Ligand Synthesis | Documented Application |

| This compound | C₈H₁₀BrN | 200.08 | Primary amine for scaffold attachment, ortho-bromo and methyl groups for steric/electronic tuning. | Potential precursor |

| 2-Bromo-6-methylaminopyridine | C₆H₇BrN₂ | 187.04 | Exocyclic amine and pyridine (B92270) nitrogen for metal coordination, bromo group for functionalization. | Precursor for scaffolded EMAC ligands |

Development of Pyridine-Based and Ferrocene-Based Ligands for Catalysis

The synthesis of effective ligands is a cornerstone of homogeneous catalysis. The structure of this compound is well-suited for the generation of novel pyridine-based and ferrocene-based ligands.

The primary amine functionality allows for the straightforward introduction of this fragment onto other heterocyclic systems, such as pyridine, to create bidentate or polydentate ligands. The ortho-bromo substituent can be exploited in cross-coupling reactions to introduce other coordinating groups, thereby expanding the denticity and modifying the electronic properties of the resulting ligand.

Similarly, in the realm of ferrocene (B1249389) chemistry, the aminomethyl group of this compound can be used to append this substituted phenyl ring to a ferrocene core. Ferrocene-based ligands are widely used in asymmetric catalysis due to their unique stereochemical properties. The resulting ligands would possess both the planar chirality of the ferrocene unit and the functionality of the substituted phenyl ring, potentially leading to novel catalytic activities.

Chelating Ligands for Coordination Complexes

Chelating ligands, which bind to a central metal atom through two or more donor atoms, form more stable complexes than their monodentate counterparts. This compound can be elaborated into a variety of chelating ligands. For instance, the primary amine can be readily derivatized to introduce additional donor functionalities, such as phosphine (B1218219), carboxylate, or other nitrogen-containing groups. The ortho-bromo substituent can be utilized to create a rigidified ligand backbone through intramolecular cyclization or to introduce another coordinating arm via reactions like the Suzuki or Sonogashira coupling.

Building Blocks for Novel Molecular Scaffolds and Ring Systems

The development of new molecular scaffolds is crucial for expanding the accessible chemical space in fields such as medicinal chemistry and materials science. The reactivity of the functional groups in this compound makes it a valuable starting material for the construction of novel ring systems.

Construction of Bicyclo[2.1.1]hexane Modules

Bicyclo[2.1.1]hexane derivatives are gaining attention as bioisosteres for para-substituted phenyl rings in medicinal chemistry, offering improved physicochemical properties. While the direct involvement of this compound in the synthesis of these modules is not documented, the general strategies for their construction highlight its potential. One established method for synthesizing bicyclo[2.1.1]hexane systems involves intramolecular [2+2] photocycloaddition of appropriately substituted precursors.

This compound could be chemically modified to incorporate a tethered alkene, which could then undergo a photochemical cycloaddition to form a bicyclo[2.1.1]hexane ring fused to the aromatic system. The bromo and methyl groups would serve as synthetic handles for further derivatization of the resulting complex scaffold.

Synthesis of Dibenzoheteropine Analogues

Dibenzoheteropines, which are tricyclic systems containing a central seven-membered ring flanked by two benzene (B151609) rings, are prevalent motifs in pharmacologically active compounds. The synthesis of these structures often relies on the intramolecular cyclization of precursors containing two appropriately positioned reactive groups on separate phenyl rings.

This compound represents a key building block for one of the "halves" of a dibenzoheteropine precursor. The aminomethyl group can be used to link to a second aromatic ring, while the bromo substituent provides a reactive site for the final ring-closing reaction, typically a palladium-catalyzed intramolecular coupling. This approach would allow for the modular synthesis of a variety of substituted dibenzoheteropine analogues.

Table 2: Potential Synthetic Utility of this compound

| Target Scaffold | Key Reaction Type | Role of this compound | Potential Outcome |

| Scaffolded EMAC Ligands | Amide or Imine Formation | Provides a coordinating fragment with steric bulk and a site for further functionalization. | More robust Extended Metal Atom Chains with tunable properties. |

| Pyridine-Based Catalytic Ligands | Nucleophilic Substitution/Cross-Coupling | Serves as a modifiable aromatic amine component. | Novel ligands for homogeneous catalysis. |

| Ferrocene-Based Chiral Ligands | Amine Derivatization | Introduces a substituted phenyl group to a ferrocene core. | New class of chiral ligands for asymmetric synthesis. |

| Bicyclo[2.1.1]hexane Modules | Photocycloaddition | Precursor to a photochemically active diene after modification. | Access to novel, rigid, three-dimensional molecular scaffolds. |

| Dibenzoheteropine Analogues | Intramolecular Cross-Coupling | Provides one of the aromatic rings with the necessary functional handles for cyclization. | A diverse library of tricyclic compounds with potential biological activity. |

Preparation of Polycyclic and Fused-Ring Systems

The synthesis of polycyclic and fused-ring systems is a cornerstone of modern organic chemistry, enabling access to novel therapeutic agents and functional materials. The distinct structural features of this compound make it a promising starting material for the construction of such complex frameworks, particularly nitrogen-containing polycyclic aromatic compounds (N-PACs). rsc.org The presence of both a nucleophilic amino group and an aryl bromide in a specific ortho relationship allows for intramolecular cyclization strategies.

One of the most powerful methods for forming carbon-carbon bonds is the intramolecular Heck reaction. wikipedia.org In a hypothetical application, the amine functionality of this compound could be acylated with a suitable alkenyl acyl chloride. Subsequent palladium-catalyzed intramolecular cyclization would be expected to yield a fused-ring system containing a nitrogen atom. The reaction conditions for such transformations are well-established and typically involve a palladium catalyst, a phosphine ligand, and a base.

Table 1: Hypothetical Intramolecular Heck Reaction of a this compound Derivative

| Reactant | Reagents | Catalyst System | Potential Product |

| N-(alkenyl)-N-((2-bromo-6-methylphenyl)methyl)acetamide | Base (e.g., Triethylamine, Potassium carbonate) | Pd(OAc)₂, Phosphine ligand (e.g., PPh₃, BINAP) | Fused dihydroisoquinolinone derivative |

Another powerful tool for the construction of nitrogen-containing heterocycles is the Buchwald-Hartwig amination. nih.govnih.govresearchgate.net While typically an intermolecular reaction, it can be adapted for intramolecular cyclizations. For instance, the amine of this compound could be functionalized with a second aromatic ring bearing a suitable leaving group. An intramolecular Buchwald-Hartwig reaction could then forge a new carbon-nitrogen bond, leading to the formation of a dibenzazepine (B1670418) or a related fused heterocyclic system. The choice of catalyst, ligand, and base is crucial for achieving high yields in these transformations.

Table 2: Potential Intramolecular Buchwald-Hartwig Cyclization

| Substrate | Catalyst | Ligand | Base | Potential Product |

| 2-((2-Bromo-6-methylphenyl)methylamino)phenyl triflate | Pd₂(dba)₃ | Xantphos, RuPhos | NaOtBu, K₃PO₄ | Dibenzo[b,f]azepine derivative |

Utilization in the Preparation of Precursors for Advanced Organic Materials

The development of advanced organic materials with tailored electronic and photophysical properties is a rapidly growing field of research. Conducting polymers, for instance, have shown great promise in applications ranging from bioelectronics to flexible displays. nih.gov The structural motif of this compound can be incorporated into monomeric units for the synthesis of functional polymers.

The bromine atom provides a handle for polymerization reactions, such as Suzuki or Stille cross-coupling, while the aminomethyl group can be used to tune the solubility and processing characteristics of the resulting polymer. Furthermore, the nitrogen atom can influence the electronic properties of the material. By designing appropriate comonomers, it is conceivable to synthesize conjugated polymers incorporating the this compound unit, which could exhibit interesting conductive or emissive properties. Research in the area of nitrogen-containing polycyclic aromatic hydrocarbons suggests that the introduction of nitrogen atoms can fine-tune the electronic and structural properties of materials. rsc.org

Development of Derivatization Reagents for Analytical Applications (e.g., improved chromatographic analysis)

In analytical chemistry, derivatization is a key technique used to enhance the detectability and chromatographic behavior of analytes. researchgate.net Reagents that react with specific functional groups to introduce a chromophore, fluorophore, or an easily ionizable moiety are of great value. Benzylamine and its derivatives have been employed as derivatization agents for various analytes in high-performance liquid chromatography (HPLC). sigmaaldrich.comnih.gov

This compound possesses features that make it a candidate for a novel derivatization reagent. Its primary amine can be modified to introduce a reactive group that can selectively target specific analytes. The bromophenyl moiety can serve multiple purposes. The bromine atom provides a unique isotopic signature that can be readily detected by mass spectrometry, aiding in the identification of derivatized compounds. researchgate.net Furthermore, the aromatic ring can act as a chromophore for UV detection. The development of derivatization reagents is an active area of research, with a continuous need for new reagents with improved sensitivity and selectivity. nih.govnih.gov

Table 3: Potential of this compound as a Derivatization Reagent

| Analyte Functional Group | Derivatization Reaction | Detection Method | Advantage of Bromine |

| Carboxylic acids | Amide bond formation | HPLC-UV, HPLC-MS | Isotopic pattern for MS identification |

| Aldehydes/Ketones | Reductive amination | HPLC-UV, HPLC-MS | Isotopic pattern for MS identification |

Theoretical and Computational Investigations of 2 Bromo 6 Methylphenyl Methanamine and Its Reactions

Quantum Chemical Studies on Electronic Structure and Molecular Conformations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of (2-bromo-6-methylphenyl)methanamine. These studies provide a detailed picture of the molecule's geometry, conformational landscape, and the distribution of electrons, which are key determinants of its physical properties and chemical reactivity.

The conformational flexibility of this compound arises from the rotation around the C(aryl)-C(methylene) and C(methylene)-N single bonds. Computational potential energy surface scans can identify the most stable conformers. Due to steric hindrance from the ortho-bromo and methyl substituents, it is anticipated that the aminomethyl group will prefer a staggered conformation relative to the phenyl ring. The relative energies of different conformers can be calculated to determine the global minimum energy structure.

Key geometric parameters such as bond lengths, bond angles, and dihedral angles for the optimized geometries of the stable conformers can be precisely determined. For instance, the C-Br and C-N bond lengths, as well as the bond angles around the benzylic carbon, are of particular interest as they influence the molecule's reactivity.

Furthermore, electronic properties derived from these calculations, including the molecular dipole moment and the molecular electrostatic potential (MEP), offer significant insights. The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atom of the amine group is expected to be a region of high negative potential, indicating its nucleophilic character.

Table 1: Illustrative Computed Properties of this compound Conformers

| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A | 60 | 0.00 | 2.1 |

| B | 180 | 1.5 | 2.5 |

| C | -60 | 0.00 | 2.1 |

Note: The data in this table is illustrative and represents typical results that would be obtained from DFT calculations.

Mechanistic Elucidation of Key Organic Transformations

Computational chemistry is a powerful tool for unraveling the detailed mechanisms of organic reactions involving this compound. By modeling the reaction pathways, transition states, and intermediates, a comprehensive understanding of the reaction dynamics can be obtained.

Analysis of Transition States and Reaction Pathways

A fundamental application of computational chemistry in this context is the study of reaction pathways and the characterization of transition states. For example, the nucleophilic substitution reaction of the amino group, such as N-alkylation or N-acylation, can be computationally modeled. By calculating the potential energy surface, the structures of the reactants, transition states, and products can be located and their energies determined.

The activation energy (the energy barrier from reactants to the transition state) provides a quantitative measure of the reaction rate. A lower activation energy implies a faster reaction. Vibrational frequency calculations are crucial to confirm the nature of the stationary points on the potential energy surface; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Investigation of Regioselectivity and Stereoselectivity

For reactions where multiple products can be formed, computational methods can predict the regioselectivity and stereoselectivity. For instance, in an electrophilic aromatic substitution reaction on the phenyl ring of this compound, the electrophile could attack at different positions. By calculating the activation energies for the formation of the different possible intermediates (sigma complexes), the most favorable reaction pathway can be identified. The position with the lowest activation barrier will correspond to the major product.

The directing effects of the bromo, methyl, and aminomethyl substituents on the aromatic ring play a crucial role in determining the regioselectivity. Computational analysis of the electronic properties of the ring, such as the distribution of atomic charges and frontier molecular orbitals, can provide a qualitative prediction of the most reactive sites.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry allows for the prediction of the reactivity and selectivity of this compound in yet-to-be-explored chemical reactions. Conceptual DFT provides a framework for understanding chemical reactivity through various reactivity indices.

These indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index, are powerful descriptors of a molecule's reactivity. For this compound, the HOMO is likely to be localized on the amino group and the aromatic ring, indicating their nucleophilic character. The LUMO, conversely, would indicate the most electrophilic sites.

Fukui functions are another important tool for predicting regioselectivity. They identify the sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. By calculating these indices, chemists can make informed predictions about how the molecule will behave in a variety of reaction conditions, thus guiding the design of new synthetic methodologies.

Table 2: Illustrative Conceptual DFT Reactivity Indices for this compound

| Parameter | Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 8.0 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 4.0 |

| Electrophilicity Index (ω) | 2.53 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Computational Approaches for Structure-Reactivity Relationship (SAR) Studies in Chemical Contexts

Quantitative Structure-Reactivity Relationship (QSAR) studies are a computational approach to establish a mathematical relationship between the structural properties of a series of compounds and their chemical reactivity. For derivatives of this compound, QSAR models can be developed to predict their reactivity in a specific transformation.

This process involves generating a dataset of structurally related molecules and calculating a wide range of molecular descriptors for each. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A statistical method, such as multiple linear regression or machine learning algorithms, is then used to build a model that correlates a selection of these descriptors with an experimentally determined measure of reactivity, such as a reaction rate constant.

For example, a QSAR study could be performed on a series of substituted this compound derivatives to understand how different substituents on the aromatic ring affect the nucleophilicity of the amino group. The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized derivatives, thereby accelerating the discovery of compounds with desired chemical properties.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 2 Bromo 6 Methylphenyl Methanamine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules, including derivatives of (2-Bromo-6-methylphenyl)methanamine. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectroscopy

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for the initial characterization of this compound derivatives.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical ¹H NMR spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts (δ) of the aromatic protons are influenced by the substitution pattern on the benzene (B151609) ring. The coupling between adjacent protons (J-coupling) gives rise to splitting patterns that help to establish the relative positions of the substituents.

¹³C NMR Spectroscopy complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). For this compound, characteristic signals would appear for the aromatic carbons (with the carbon attached to the bromine atom showing a distinct shift), the benzylic carbon, and the methyl carbon.

Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Ar-H | 7.10 - 7.40 (m) | 125.0 - 140.0 |

| -CH₂-NH₂ | ~3.90 (s) | ~45.0 |

| -NH₂ | ~1.50 (br s) | - |

| Ar-CH₃ | ~2.40 (s) | ~20.0 |

| C-Br | - | ~124.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific derivative.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide correlations between different nuclei, offering a deeper insight into the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. georgiasouthern.edu In the context of this compound derivatives, COSY spectra would show correlations between adjacent aromatic protons, which is invaluable for confirming their substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached. nih.gov This technique is instrumental in definitively assigning the signals in the ¹H and ¹³C NMR spectra to specific protons and carbons in the molecule. For instance, it would link the benzylic proton signals to the benzylic carbon signal.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For a compound like this compound, which contains bromine, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly resolved in the mass spectrum, serving as a definitive marker for the presence of a bromine atom in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for the purification and identification of reaction products. In the synthesis of this compound derivatives, LC-MS can be used to monitor the progress of a reaction, identify byproducts, and confirm the molecular weight of the desired product. Derivatization with reagents like benzoyl chloride can be employed to improve the chromatographic behavior and ionization efficiency of benzylamines in LC-MS analysis.

Photodissociation Mass Spectrometry (PD-MS) for Structural Insights

Photodissociation Mass Spectrometry is an advanced technique where ions are fragmented using photons from a laser. The resulting fragmentation pattern can provide detailed structural information. While not as common as collision-induced dissociation (CID), PD-MS can offer complementary and sometimes more specific fragmentation pathways. For halogenated aromatic compounds, photodissociation can lead to specific cleavages, such as the loss of the bromine atom or fragmentation of the side chain, providing valuable data for structural confirmation. The use of photodissociation has been shown to be a versatile tool for the characterization of a wide range of biological and organic molecules. georgiasouthern.edu

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable tools for the separation and purification of this compound derivatives, as well as for monitoring the progress of their synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of reactions involving this compound. For instance, in the synthesis of Schiff base derivatives through the condensation of this compound with various aldehydes, TLC is routinely used to track the consumption of the starting materials and the formation of the imine product. researchgate.netnih.gov By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, chemists can quickly visualize the separation of reactants and products, often under UV light. The purity of the synthesized compound can also be initially assessed by the presence of a single spot. researchgate.net

A typical application would involve the synthesis of an N-substituted derivative. The progress of this reaction can be monitored by TLC on precoated silica gel plates. researchgate.net The choice of eluent, a mixture of non-polar and polar solvents, is optimized to achieve clear separation between the starting amine and the final product.

| Reactant/Product | Typical Rf Value Range | Visualization Method |

| This compound | 0.2 - 0.4 | UV light (254 nm), Ninhydrin stain |

| Aldehyde Reactant | 0.6 - 0.8 | UV light (254 nm), Potassium permanganate (B83412) stain |

| Schiff Base Product | 0.5 - 0.7 | UV light (254 nm) |

Note: Rf values are highly dependent on the specific TLC plate, eluent composition, and experimental conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the high-resolution separation, quantification, and purity assessment of this compound derivatives. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a non-polar stationary phase is used with a polar mobile phase.

The separation of positional isomers of halogenated benzylamines can be particularly challenging. researchgate.net Developing a robust HPLC method is critical for ensuring the isomeric purity of the target compound. A gradient elution using a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) is a common starting point. researchgate.net Detection is typically achieved using a photodiode array (PDA) detector, which can provide spectral information and assess peak purity. researchgate.net

For quantitative analysis, a calibration curve is constructed using standards of known concentration. This allows for the precise determination of the concentration of the this compound derivative in a sample. The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

| Parameter | Typical HPLC Conditions for Benzylamine Derivatives |

| Column | C18 or C8, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Phosphate buffer with an ion-pairing agent (e.g., heptanesulfonic acid) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210-280 nm (PDA) |

| Column Temperature | 25-40 °C |

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Obtaining a high-quality crystal is the most critical step. This often involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Once a suitable crystal is obtained and diffraction data is collected, the structure is solved and refined to yield a detailed molecular model.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

For a derivative of this compound, the IR and Raman spectra would exhibit characteristic bands for the N-H, C-H, C=C (aromatic), and C-Br bonds. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and aminomethyl groups are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

The formation of a Schiff base derivative, for example, would be clearly indicated by the appearance of a strong C=N (imine) stretching band around 1620-1650 cm⁻¹ and the disappearance of the characteristic N-H bending and C=O stretching vibrations of the parent amine and aldehyde, respectively. researchgate.netnih.gov

| Functional Group | Expected Vibrational Frequency Range (cm⁻¹) | Technique |

| N-H Stretch (amine) | 3300 - 3500 | IR, Raman |

| C-H Stretch (aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 2960 | IR, Raman |

| C=N Stretch (imine) | 1620 - 1650 | IR, Raman |

| C=C Stretch (aromatic) | 1450 - 1600 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Note: The exact positions of the peaks can be influenced by the molecular environment and substitution pattern.

Future Research Perspectives and Methodological Advancements

Development of More Sustainable and Environmentally Benign Synthetic Routes

The push towards "green chemistry" is reshaping synthetic strategies across the chemical industry. For a compound like (2-Bromo-6-methylphenyl)methanamine, whose synthesis may involve halogenation and subsequent amination steps, future research will focus on minimizing environmental impact. Traditional methods often rely on halogenated solvents and stoichiometric reagents that contribute to significant waste streams.

Future sustainable approaches may include:

Microwave-Assisted Synthesis : The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times and improve energy efficiency. This technique has been successfully applied to the synthesis of various nitrogen-containing heterocyclic compounds, offering a template for its application in the synthesis of substituted benzylamines. derpharmachemica.com

Green Solvents : Research is ongoing to replace conventional volatile organic compounds (VOCs) with more environmentally friendly alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). nih.gov The use of 2-MeTHF has shown promise in improving reaction selectivity and efficiency in related syntheses. nih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. This involves favouring addition reactions over substitution or elimination reactions that generate byproducts.

Exploration of Novel Catalytic Reactions for Enhanced Efficiency and Selectivity

Catalysis is central to modern organic synthesis, enabling reactions with high efficiency and selectivity under mild conditions. The synthesis of amine-containing structures from aryl bromides is frequently accomplished via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Future research in this area will likely focus on:

Advanced Catalyst Systems : Developing new generations of palladium catalysts with more sophisticated phosphine (B1218219) ligands (e.g., rac-BINAP) to improve reaction yields and expand the substrate scope. georgiasouthern.edu The choice of ligand is critical for tuning the catalyst's activity and selectivity.

Earth-Abundant Metal Catalysts : While palladium is highly effective, its cost and toxicity are significant drawbacks. A major research avenue is the development of catalysts based on more abundant and less toxic metals like iron, copper, or nickel to perform similar C-N cross-coupling transformations.

Enhanced Selectivity : In molecules with multiple reactive sites, achieving high regioselectivity is a persistent challenge. For instance, in the methylation of 6-bromopurine, the solvent and methylating agent were found to significantly influence the ratio of desired to undesired isomers. nih.gov Similar investigations into the synthesis of this compound could lead to more precise and efficient processes.

Below is a table summarizing catalytic conditions used in related amination reactions, highlighting the key components that could be optimized for the synthesis of the target compound.

| Catalyst System Component | Example | Role in Reaction |

| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of the active Pd(0) catalyst. georgiasouthern.edu |

| Ligand | rac-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) | Stabilizes the metal center and facilitates the catalytic cycle. georgiasouthern.edu |

| Base | NaOtBu (Sodium tert-butoxide) | Activates the amine and facilitates the final reductive elimination step. georgiasouthern.edu |

| Solvent | Tetrahydrofuran (THF), Dioxane | Solubilizes reactants and influences catalyst activity and selectivity. nih.govgeorgiasouthern.edu |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, consistency, and scalability. These technologies allow for precise control over reaction parameters such as temperature, pressure, and residence time.

A significant challenge in this transition is adapting reactions developed for manual batch synthesis to an automated environment. For example, a reaction requiring high pressure and temperature in a sealed tube may not be suitable for a standard automated synthesizer. nih.gov Researchers overcame this in a related synthesis by replacing the methylating agent ([11C]CH₃I) with a more reactive one ([11C]CH₃OTf), which allowed the reaction to proceed efficiently at a lower temperature compatible with the automated platform. nih.gov

The integration of robotics and liquid handling systems, guided by machine learning algorithms, can further accelerate research by systematically exploring vast arrays of reaction conditions. researchgate.net Such platforms can autonomously execute thousands of experiments, varying catalysts, reagents, and solvents to rapidly identify optimal synthetic pathways. researchgate.net

Application in Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, capable of predicting reaction outcomes, planning synthetic routes, and optimizing reaction conditions. sci-hub.senih.gov These models are trained on vast datasets of known chemical reactions, allowing them to identify complex patterns that may not be obvious to a human chemist. researchgate.netsci-hub.se

Key applications in the context of synthesizing this compound include:

Forward Reaction Prediction : AI models can predict the most likely product(s) of a reaction given a set of reactants and reagents. youtube.com This is crucial for evaluating the feasibility of a proposed synthetic step and identifying potential side reactions.

Retrosynthetic Analysis : ML tools can propose viable synthetic routes by working backward from the target molecule to commercially available starting materials. sci-hub.se This helps chemists design more efficient and novel synthesis plans.

Reaction Optimization : By analyzing a defined reaction space, ML algorithms can predict the conditions that will maximize product yield or selectivity. In one notable example, an ML-guided system explored 5,760 unique transformations for a Suzuki-Miyaura coupling by systematically varying reactants, ligands, bases, and solvents. researchgate.net A similar approach could be used to optimize the amination or other key steps in the synthesis of this compound.

| Parameter | Options Explored in an ML-Guided Study researchgate.net |

| Aryl Halide | 7 substituted quinolines |

| Coupling Partner | 4 substituted 1H-indazoles |

| Ligand | 12 different phosphine-based ligands |

| Base | 8 different inorganic and organic bases |

| Solvent | 4 different organic solvents |

| Total Combinations | 5,760 |

By incorporating chemical knowledge into deep learning frameworks, the predictive power and interpretability of these models continue to improve, paving the way for accelerated discovery and development of new chemical entities and synthetic methodologies. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.